Cas no 115664-39-6 (3-Carboxy Detomidine)

3-Carboxy Detomidine is a carboxylic acid derivative of detomidine, a potent α₂-adrenergic agonist. This compound serves as a key intermediate in the synthesis of detomidine-based pharmaceuticals, offering enhanced water solubility due to its carboxyl functional group. Its structural modification improves compatibility with aqueous formulations while retaining the pharmacological profile of the parent molecule. 3-Carboxy Detomidine is particularly valuable in veterinary medicine for its potential in developing sedative and analgesic agents with optimized bioavailability. The carboxyl group also facilitates further chemical derivatization, enabling tailored drug design. High purity and stability make it suitable for research and industrial applications in pharmaceutical development.
3-Carboxy Detomidine structure
3-Carboxy Detomidine structure
商品名:3-Carboxy Detomidine
CAS番号:115664-39-6
MF:C12H12N2O2
メガワット:216.23588
CID:153363
PubChem ID:160414

3-Carboxy Detomidine 化学的及び物理的性質

名前と識別子

    • 3-(1H-imidazol-5-ylmethyl)-2-methyl-Benzoic acid
    • 3-Carboxy Detomidine
    • 3-(1H-IMIDAZOL-4-YLMETHYL)-2-METHYL-BENZOIC ACID
    • Benzoic acid,3-(1H-imidazol-5-ylmethyl)-2-methyl-
    • 3-(1H-Imidazol-5-ylmethyl)-2-methylbenzoic acid
    • detomidine 3-carboxylic acid
    • HY-135895
    • 115664-39-6
    • DTXSID90151156
    • AKOS030254686
    • CS-0116113
    • 3-((1H-Imidazol-5-yl)methyl)-2-methylbenzoic acid
    • Detomidine carboxylic acid
    • Benzoic acid, 3-(1H-imidazol-5-ylmethyl)-2-methyl-
    • FT-0664302
    • Benzoic acid, 3-(1H-imidazol-4-ylmethyl)-2-methyl-
    • 3-(1H-Imidazol-4-ylmethyl)-2-methylbenzoic acid
    • 3-((1H-Imidazol-5-yl)methyl)-2-methylbenzoicacid
    • 3-CarboxyDetomidine-13C,15N2
    • インチ: InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16)
    • InChIKey: UYLYCKVCJPJDEL-UHFFFAOYSA-N
    • ほほえんだ: N1C(CC2=CC=CC(C(O)=O)=C2C)=CN=C1

計算された属性

  • せいみつぶんしりょう: 216.09000
  • どういたいしつりょう: 216.09
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 499.6±33.0 °C at 760 mmHg
  • フラッシュポイント: Not available
  • 屈折率: 1.625
  • PSA: 65.98000
  • LogP: 2.00710

3-Carboxy Detomidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C177915-25mg
3-Carboxy Detomidine
115664-39-6
25mg
$ 1057.00 2023-04-18
TRC
C177915-10mg
3-Carboxy Detomidine
115664-39-6
10mg
$ 438.00 2023-09-08
TRC
C177915-5mg
3-Carboxy Detomidine
115664-39-6
5mg
$ 234.00 2023-09-08
A2B Chem LLC
AA21476-5mg
Benzoic acid, 3-(1H-imidazol-5-ylmethyl)-2-methyl-
115664-39-6
5mg
$348.00 2024-04-20
A2B Chem LLC
AA21476-50mg
Benzoic acid, 3-(1H-imidazol-5-ylmethyl)-2-methyl-
115664-39-6
50mg
$1847.00 2024-04-20
A2B Chem LLC
AA21476-10mg
Benzoic acid, 3-(1H-imidazol-5-ylmethyl)-2-methyl-
115664-39-6
10mg
$546.00 2024-04-20
TRC
C177915-2mg
3-Carboxy Detomidine
115664-39-6
2mg
$ 167.00 2023-04-18
TRC
C177915-50mg
3-Carboxy Detomidine
115664-39-6
50mg
$ 1777.00 2023-09-08

3-Carboxy Detomidine 関連文献

3-Carboxy Detomidineに関する追加情報

Introduction to 3-Carboxy Detomidine (CAS No: 115664-39-6)

3-Carboxy Detomidine, with the chemical registration number CAS No 115664-39-6, is a derivative of the synthetic compound detomidine, which has garnered significant attention in the field of pharmaceutical research and veterinary medicine. This compound belongs to the class of alpha-2 adrenergic agonists, a category of drugs known for their ability to produce sedative and anesthetic effects. The introduction of carboxylic acid functionality into the detomidine structure not only modifies its pharmacological properties but also opens up new avenues for therapeutic applications.

The synthesis and characterization of 3-Carboxy Detomidine have been subjects of extensive research due to its potential in modulating central nervous system activity. Unlike its parent compound, detomidine, the carboxylated derivative exhibits enhanced solubility and improved bioavailability, making it a promising candidate for intravenous administration in clinical settings. This attribute is particularly significant in scenarios where rapid onset and prolonged duration of action are required, such as in emergency veterinary care.

Recent studies have highlighted the role of 3-Carboxy Detomidine in preclinical models as a potent sedative agent. Research conducted on animal models has demonstrated that this compound can effectively reduce anxiety and stress without causing significant respiratory depression. This is a critical factor, as many sedatives used in veterinary medicine can pose risks to respiratory function if not carefully dosed. The unique pharmacokinetic profile of 3-Carboxy Detomidine suggests that it may offer a safer alternative to existing treatments.

The structural modification introduced by the carboxy group also influences the metabolic pathways of 3-Carboxy Detomidine. Comparative metabolic studies have shown that this derivative is metabolized more slowly than detomidine, leading to a prolonged half-life. This extended duration of action could be particularly beneficial in situations where sustained sedation is necessary, such as during complex surgical procedures or prolonged monitoring periods.

In addition to its sedative properties, 3-Carboxy Detomidine has shown potential in pain management research. Preclinical trials have indicated that when administered alongside analgesics, this compound can enhance pain relief without exacerbating side effects. This synergistic effect could make it a valuable adjuvant therapy in both human and veterinary medicine.

The development of 3-Carboxy Detomidine has also spurred interest in its potential use as an anesthetic agent. Studies have explored its efficacy in combination with other anesthetics to achieve deeper levels of anesthesia with reduced dosages of primary anesthetics. This could lead to cost savings and minimized exposure to potentially toxic substances during surgical procedures.

The regulatory landscape for 3-Carboxy Detomidine is still evolving, with ongoing clinical trials assessing its safety and efficacy in human patients. However, preliminary findings from veterinary studies have been encouraging enough to warrant further investigation into its therapeutic applications. Regulatory bodies are closely monitoring these developments, with an emphasis on ensuring that any new drug candidates meet stringent safety standards before entering clinical practice.

The future prospects for 3-Carboxy Detomidine appear promising, with researchers exploring novel formulations and delivery methods to optimize its therapeutic potential. Advances in drug delivery systems, such as nanoparticles and targeted release mechanisms, could further enhance the efficacy and safety of this compound. Additionally, investigating its interactions with other therapeutic agents may uncover new synergistic effects that could expand its medical applications.

In conclusion, 3-Carboxy Detomidine (CAS No: 115664-39-6) represents a significant advancement in the field of alpha-2 adrenergic agonists. Its unique pharmacological properties, combined with promising preclinical findings, position it as a strong candidate for future therapeutic use in both human and veterinary medicine. As research continues to uncover new applications and refine its formulations, 3-Carboxy Detomidine is poised to make substantial contributions to medical science.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.